Kushenol L

Analytical Chemistry Quality Control Natural Product Standardization

Kushenol L (CAS 101236-50-4) is the validated reference standard for RP-LC quantification of Sophora flavescens flavonoids. Its distinct retention time, well-separated from kurarinone, ensures unambiguous peak identification and system suitability. As the prototype C-6/C-8 diprenyl flavanonol—not a lavandulyl flavanone—it is mandatory for SAR studies, CYP inhibition profiling (no documented mechanism-based CYP3A4 inhibition), and in vivo pharmacology (rat AUC=54,035 μg·h/L). Avoid generic substitution to guarantee experimental reproducibility.

Molecular Formula C25H28O7
Molecular Weight 440.5 g/mol
CAS No. 101236-50-4
Cat. No. B169351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKushenol L
CAS101236-50-4
SynonymsKushenol L
Molecular FormulaC25H28O7
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=C2C(=C1O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)CC=C(C)C)O)C
InChIInChI=1S/C25H28O7/c1-12(2)5-8-16-20(28)17(9-6-13(3)4)24-19(21(16)29)22(30)23(31)25(32-24)15-10-7-14(26)11-18(15)27/h5-7,10-11,23,25-29,31H,8-9H2,1-4H3/t23-,25+/m0/s1
InChIKeyGKENRJIRKFSNED-UKILVPOCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Kushenol L (CAS: 101236-50-4) Sourcing Guide for Prenylated Flavonoid Research


Kushenol L (CAS: 101236-50-4) is a prenylated flavonoid belonging to the lavandulyl flavanone subclass, isolated from the roots of Sophora flavescens Ait. (Kushen) [1]. Its structure is characterized by a 2,3-dihydroflavonol (flavanonol) skeleton with two prenyl (3-methylbut-2-enyl) substituents at positions C-6 and C-8 of the A-ring, and hydroxylation at C-3, C-5, C-7, C-2′, and C-4′ (molecular formula C₂₅H₂₈O₇, MW 440.49) [2]. It is one of nine major flavonoids quantifiable in S. flavescens via validated RP-LC methods [3].

Why Kushenol L Cannot Be Replaced by Kurarinone or Sophoraflavanone G in Sophora flavescens Research


Generic substitution of Sophora flavescens flavonoids fails because the prenylation pattern and oxidation state on the flavanone/flavanonol scaffold directly dictate target selectivity, metabolic stability, and analytical behavior [1]. Kushenol L is a flavanonol with two identical prenyl groups at C-6 and C-8, whereas kurarinone and sophoraflavanone G are flavanones bearing a lavandulyl group at C-8 [2]. This structural divergence produces distinct chromatographic retention times in RP-LC separation [3], differential CYP inhibition profiles (e.g., kushenol C, I, M, and sophoraflavanone G inhibit CYP3A4 via mechanism-based inhibition, while no such evidence exists for Kushenol L) [4], and non-overlapping biological target engagement [2]. Procurement of the correct isolated compound is therefore mandatory for experimental reproducibility.

Kushenol L: Quantified Differentiation Evidence Against In-Class Analogs


Chromatographic Discrimination: Kushenol L Elutes Separately from Kurarinone and Sophoraflavanone G in Validated RP-LC

In a validated RP-LC method for simultaneous quantification of nine major Sophora flavescens flavonoids, Kushenol L elutes as a distinct chromatographic peak at a retention time different from kurarinone (an early-eluting peak), norkurarinone, and kushenol A (a late-eluting peak). Baseline separation was achieved on a C18 column under gradient conditions [1]. This demonstrates that Kushenol L is analytically resolvable and distinguishable from its most abundant co-occurring analogs.

Analytical Chemistry Quality Control Natural Product Standardization

Structural Differentiation: Kushenol L as a C-6/C-8 Diprenyl Flavanone Precursor

Kushenol L was originally isolated and characterized as one of four new flavanonols from S. flavescens, identified as (2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one [1]. Unlike kurarinone and sophoraflavanone G, which are flavanones bearing a C-8 lavandulyl group and lacking a C-3 hydroxyl, Kushenol L is a flavanonol with a C-3 hydroxyl and two identical C-6/C-8 prenyl groups [2].

Natural Product Chemistry Biosynthesis Structural Elucidation

Distinct CYP Inhibition Liability Profile: Kushenol L Lacks Documented Mechanism-Based CYP3A4 Inhibition

In human liver microsome assays, several S. flavescens prenylated flavonoids demonstrated mechanism-based inhibition of CYP3A4. Specifically, kushenol C, kushenol I, kushenol M, leachianone A, and sophoraflavanone G inhibited CYP3A4 via mechanism-based inhibition (IC₅₀ shift observed with NADPH preincubation) [1]. Kushenol L was not identified among the CYP3A4 mechanism-based inhibitors in this study, suggesting a distinct CYP interaction profile.

Drug Metabolism ADME-Tox Herb-Drug Interaction

In Vivo Oral Pharmacokinetics: Documented Systemic Exposure of Kushenol L in Rats

Kushenol L demonstrates measurable oral bioavailability in Sprague-Dawley rats. Following a single oral administration at 1 mg/kg, Kushenol L exhibited an AUC₀₋∞ of 54,035 μg·h/L, a Cₘₐₓ of 24.17 μg/L, and a terminal elimination half-life (T₁/₂) of 2.26 hours . This contrasts with many prenylated flavonoids that exhibit negligible systemic exposure due to extensive first-pass metabolism.

Pharmacokinetics Bioavailability In Vivo Pharmacology

Supplier-Purified Purity Standards: Kushenol L Available at >98% HPLC Purity for Reference Standard Use

Commercially available Kushenol L is supplied with certified purity of >98% as determined by HPLC, with identity confirmed by NMR and MS [1]. This high-purity material is suitable for use as an analytical reference standard in chromatographic method development and validation. In contrast, total extract or multi-component mixtures cannot provide the single-compound precision required for calibration curve construction or spike-recovery experiments.

Analytical Reference Standard Quality Control Method Validation

High-Impact Application Scenarios for Kushenol L Procurement


Analytical Method Development and Quality Control of Sophora flavescens Extracts

Kushenol L serves as a required reference standard for the simultaneous RP-LC quantification of nine major flavonoids in S. flavescens roots. Its distinct retention time, positioned between kushenol K and kushenol N and well-separated from kurarinone and kushenol A, makes it an indispensable marker for peak identification and system suitability testing [1]. Researchers and QC laboratories conducting botanical identity verification, extract standardization, or batch-to-batch consistency analysis must procure authentic Kushenol L to ensure accurate method calibration.

Structure-Activity Relationship (SAR) Studies on Prenylated Flavonoid Subclasses

Kushenol L's unique flavanonol scaffold—featuring a C-3 hydroxyl and C-6/C-8 diprenyl substitution—distinguishes it from the more abundant C-8 lavandulyl flavanones (kurarinone, sophoraflavanone G) [1]. Researchers investigating how oxidation state (flavanone vs. flavanonol) and prenylation pattern modulate target engagement, metabolic stability, or estrogenic activity [2] should procure Kushenol L as the prototype C-6/C-8 diprenyl flavanonol. Substitution with kurarinone would confound interpretation of SAR data.

Preclinical Pharmacokinetic and In Vivo Efficacy Studies

Given its documented oral systemic exposure in rats (AUC = 54,035 μg·h/L, Cₘₐₓ = 24.17 μg/L at 1 mg/kg) [1], Kushenol L is a viable tool compound for in vivo pharmacology studies exploring the anti-diabetic effects attributed to S. flavescens flavonoids. Researchers designing animal studies should select Kushenol L over analogs lacking published in vivo PK data, as the established exposure profile enables rational dose selection and PK/PD correlation.

Herb-Drug Interaction Screening with Reduced CYP3A4 Liability

For studies assessing the drug interaction potential of S. flavescens constituents, Kushenol L offers a comparator profile lacking documented mechanism-based CYP3A4 inhibition, in contrast to kushenol C, kushenol I, kushenol M, and sophoraflavanone G [1]. This differential CYP liability profile supports the use of Kushenol L as a control compound in experiments designed to attribute observed CYP inhibition to specific structural features of the lavandulyl flavonoid series.

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